8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride
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Overview
Description
8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. The compound has a molecular weight of 178.62 and is often used in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride: Similar structure but with a different substitution pattern.
4-Oxa-7-azaspiro[2.5]octan-6-one: Another spirocyclic compound with distinct chemical properties.
Uniqueness
8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride stands out due to its specific spirocyclic structure, which imparts unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
8-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-4-6(2-7-3-6)10-5(9)8-4;/h4,7H,2-3H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHUVVMPHVDQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CNC2)OC(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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